N-(4-chlorobenzyl)-6-hydrazinylpyrimidin-4-amine
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Overview
Description
(4-Chloro-benzyl)-(6-hydrazino-pyrimidin-4-yl)-amine is a compound that features a combination of a chlorobenzyl group and a hydrazinopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-benzyl)-(6-hydrazino-pyrimidin-4-yl)-amine typically involves the reaction of 4-chlorobenzylamine with 6-hydrazinopyrimidine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of (4-Chloro-benzyl)-(6-hydrazino-pyrimidin-4-yl)-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography can further enhance the efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-benzyl)-(6-hydrazino-pyrimidin-4-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the chlorobenzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(4-Chloro-benzyl)-(6-hydrazino-pyrimidin-4-yl)-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4-Chloro-benzyl)-(6-hydrazino-pyrimidin-4-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: A related compound with a similar chlorobenzyl group but different functional groups.
6-Hydrazinopyrimidine: Shares the hydrazinopyrimidine moiety but lacks the chlorobenzyl group.
Uniqueness
(4-Chloro-benzyl)-(6-hydrazino-pyrimidin-4-yl)-amine is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12ClN5 |
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Molecular Weight |
249.70 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-hydrazinylpyrimidin-4-amine |
InChI |
InChI=1S/C11H12ClN5/c12-9-3-1-8(2-4-9)6-14-10-5-11(17-13)16-7-15-10/h1-5,7H,6,13H2,(H2,14,15,16,17) |
InChI Key |
LIJZTTCHHFYJJP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=NC=N2)NN)Cl |
Origin of Product |
United States |
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